N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
Overview
Description
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a carbamothioyl group attached to a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 2-hydroxy-4,5-dimethylphenyl isothiocyanate with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated equipment to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by allowing for continuous production and reducing the need for batch processing.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at room temperature or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide
- N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide
Uniqueness
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. The combination of hydroxyl, dimethyl, and trimethoxy groups in its structure enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-10-6-13(14(22)7-11(10)2)20-19(27)21-18(23)12-8-15(24-3)17(26-5)16(9-12)25-4/h6-9,22H,1-5H3,(H2,20,21,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXWGNKOBUFRPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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